

# Unraveling Chlorthenoxazine: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Chlorthenoxazine |           |
| Cat. No.:            | B1668886         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Chlorthenoxazine**, a nonsteroidal anti-inflammatory drug (NSAID) with antipyretic and analgesic properties, emerged from mid-20th century pharmaceutical research. This technical guide provides a comprehensive overview of the discovery and history of **Chlorthenoxazine**, detailing its synthesis, early pharmacological investigations, and what is known about its mechanism of action. While extensive quantitative data and detailed experimental protocols from modern clinical trials are scarce in publicly accessible literature, this document consolidates the available historical and chemical information to serve as a foundational resource for researchers.

## Introduction

**Chlorthenoxazine**, chemically known as 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one, is a compound belonging to the benzoxazine class. It was developed for its potential therapeutic effects in managing pain and inflammation. This guide will explore the origins of **Chlorthenoxazine**, tracing its path from initial synthesis to its classification as an anti-inflammatory agent.

# **Discovery and History**



The development of **Chlorthenoxazine** can be traced back to European pharmaceutical research in the mid-20th century.

- 2.1. Early Investigations: The earliest identified research on the compound dates to 1960. A study published in the German journal Arzneimittelforschung by R. Schulz and J. Wenner investigated the effects of 2-(β-chloroethyl)-2,3-dihydro-4-oxo-1,3-benzoxazine on oncotic pressure and blood proteins, indicating that the molecule had been synthesized and was undergoing pharmacological screening by this time[1]. Further research by W. Ferrari and A. Garzia in 1964, also in Arzneimittelforschung, explored the sedative activity of derivatives of 2-(β-chloroethyl)-2,3-dihydro-4-oxo-(benz-1,3-oxazine), highlighting continued interest in the pharmacological potential of this chemical scaffold.
- 2.2. Commercial Introduction: The originator of **Chlorthenoxazine** is documented as Farber-Ref S.p.A. in Milan, Italy, in 1966, under the brand name Reugaril. It was classified for its therapeutic functions as an antipyretic and analgesic.

Timeline of Key Events:

| Year | Event                                                                                               | Key<br>Researchers/Institution |
|------|-----------------------------------------------------------------------------------------------------|--------------------------------|
| 1960 | Publication of early pharmacological studies on the effects on oncotic pressure and blood proteins. | R. Schulz and J. Wenner        |
| 1964 | Publication of studies on the sedative activity of its derivatives.                                 | W. Ferrari and A. Garzia       |
| 1966 | Commercial introduction as Reugaril.                                                                | Farber-Ref S.p.A.              |

# **Chemical Properties and Synthesis**

3.1. Chemical Structure and Properties:



| Property          | Value                                                      |
|-------------------|------------------------------------------------------------|
| IUPAC Name        | 2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-<br>one     |
| Synonyms          | Chlorethylbenzmethoxazone, Apirazin,<br>Valmorin, Ossazone |
| Molecular Formula | C10H10CINO2                                                |
| Molecular Weight  | 211.65 g/mol                                               |
| CAS Number        | 132-89-8                                                   |

3.2. Synthesis Protocol: A known method for the synthesis of **Chlorthenoxazine** involves the reaction of salicylamide with  $\beta$ -chloropropional dehyde diethyl acetal in the presence of an acid catalyst. The general workflow for this synthesis is outlined below.





Click to download full resolution via product page

Caption: General synthesis workflow for **Chlorthenoxazine**.

## **Mechanism of Action**

As a nonsteroidal anti-inflammatory drug, the primary mechanism of action of **Chlorthenoxazine** is believed to involve the inhibition of the cyclooxygenase (COX) enzymes.

4.1. COX-2 Inhibition: Some chemical suppliers have indicated that **Chlorthenoxazine** exhibits inhibitory activity against COX-2[2]. The COX-2 enzyme is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of



pain, fever, and inflammation. By inhibiting COX-2, **Chlorthenoxazine** would reduce the production of these pro-inflammatory prostaglandins.

4.2. Signaling Pathway: The presumed anti-inflammatory signaling pathway affected by **Chlorthenoxazine** is the prostaglandin synthesis pathway.



Click to download full resolution via product page

Caption: Presumed mechanism of action of **Chlorthenoxazine**.

# **Pharmacological Data**

Detailed quantitative data on the pharmacokinetics and pharmacodynamics of **Chlorthenoxazine** from robust preclinical and clinical studies are not readily available in the public domain. The early German studies from the 1960s provide some qualitative pharmacological characterization but lack the detailed quantitative analysis typical of modern drug development.



## **Experimental Protocols**

Detailed experimental protocols for the key experiments that would define the pharmacological profile of **Chlorthenoxazine** are not available in the reviewed literature. For researchers interested in investigating this compound, standard protocols for the following assays would be relevant:

- In vitro COX-1 and COX-2 Inhibition Assays: To determine the IC<sub>50</sub> values and selectivity of
   Chlorthenoxazine for the COX enzymes.
- Animal Models of Inflammation: Such as carrageenan-induced paw edema in rats, to assess in vivo anti-inflammatory efficacy.
- Animal Models of Pain: Such as the hot plate or tail-flick test, to evaluate analgesic effects.
- Pharmacokinetic Studies: In animal models to determine absorption, distribution, metabolism, and excretion (ADME) profiles.

#### Conclusion

**Chlorthenoxazine** is a nonsteroidal anti-inflammatory agent with a history dating back to at least 1960. While its initial development and commercialization in Italy in 1966 are documented, a significant gap exists in the publicly available scientific literature regarding its detailed pharmacological profile, mechanism of action, and data from clinical use. The suggestion of COX-2 inhibitory activity provides a plausible mechanism for its anti-inflammatory effects. Further research is warranted to fully characterize the therapeutic potential of this historical compound. This guide serves as a starting point for such investigations by consolidating the known history and chemical information of **Chlorthenoxazine**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. [The effect of 2-(beta-chloroethyl)-2,3-dihydro-4-oxo-1,3-benzoxazine on oncotic pressure and blood proteins] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 132-89-8: Chlorthenoxazine | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Unraveling Chlorthenoxazine: A Technical Guide to its Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668886#discovery-and-history-of-chlorthenoxazine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com